2-Amino-3-fluoro-5-(trifluoromethyl)pyridine
Overview
Description
2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, bioavailability, and reactivity .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for various diseases .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the synthesis of novel molecules for potential treatment of various diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine can alter the expression of specific genes related to metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine is effective without causing harm.
Metabolic Pathways
3-Fluoro-5-(trifluoromethyl)pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. Additionally, 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine may influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine within tissues can also influence its overall biological activity .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine can have significant implications for its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced fluorinating agents and catalysts, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), has also been reported to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced pyridine derivatives .
Scientific Research Applications
2-Amino-3-fluoro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 5-Amino-3-(trifluoromethyl)pyridin-2-ol
Uniqueness
2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and improved pharmacokinetic profiles .
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVVQRHBCUBQGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648636 | |
Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852062-17-0 | |
Record name | 3-Fluoro-5-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852062-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.